Cas no 5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-)
5438-08-4 structure
Product Name:5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
CAS-nummer:5438-08-4
MF:C18H13NO2
MW:275.301324605942
CID:387161
PubChem ID:689986
Update Time:2025-04-19
5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
- HMS2699O18; IFLab1_002947; 4-Thioxo-2-phenyl-3.4-dihydro-chinazolin; 2-phenyl-3H-quinazolin-4-thione; 2-phenyl-4-(cinnamylidene)-2-oxazolin-5-one; AC1LHI2T; 2-phenylqunazoline-4(3H)-thione; CTK2A2862; 2-Phenyl-3H-chinazolin-4-thion; 2-phenyl-4(3H)-quinazolinethione; 2-phenyl-4-(3-phenyl-allylidene)-4H-oxazol-5-one; 2-phenyl-3H-quinazoline-4-thione; SureCN9681998; HMS1420F21; REGID_for_CID_838258; 2-Phenyl-4-cinnamyliden-oxazolon-5; 4-Ci
- 5438-08-4
- 2-Phenyl-4-(3-phenylallylidene)oxazol-5(4H)-one
- E-PCO
- 2-Phenyl-(Z)-(4-(E)-cinnamylidene)oxazolin-5-one
- 93920-46-8
- (4E)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
- AKOS000560807
- CCG-45640
- (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one
- 2-Phenyl-(4-cinnamylidene)oxazolin-5-one
- 2-Phenyl-(E)-(4-(E)-cinnamylidene)oxazolin-5-one
- SR-01000635394-1
- 2-phenyl-4-(3-phenylprop-2-enylidene)-4,5-dihydro-1,3-oxazol-5-one
-
- Inchi: 1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13+
- InChI-sleutel: AYHSMADDXZUZBX-NJKRNUQASA-N
- LACHT: O1C(/C(=C\C=C\C2C=CC=CC=2)/N=C1C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 275.09469
- Monoisotopische massa: 275.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 464
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 38.7Ų
Experimentele eigenschappen
- Dichtheid: 1.12
- Kookpunt: 427.7°Cat760mmHg
- Vlampunt: 189°C
- Brekindex: 1.593
- PSA: 38.66
5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Gerelateerde literatuur
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
CN Leverancier
Bulk
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk